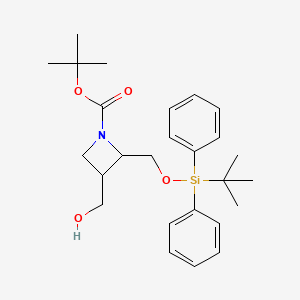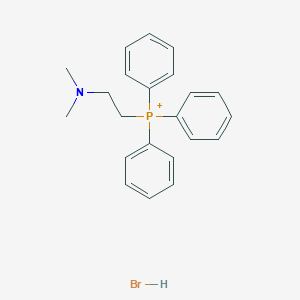
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is an organic compound with the molecular formula C8H15ClOSi. It is a derivative of pentynyl alcohol, where a chlorine atom and a trimethylsilyl group are attached to the carbon chain. This compound is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1-pentynyltrimethylsilane with a suitable alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical reactions, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-5-trimethylsilyl-4-pentyne: A closely related compound with similar chemical properties and applications.
5-Chloro-1-pentyne: Another similar compound used in organic synthesis.
Trimethylsilylacetylene: A compound with a trimethylsilyl group attached to an acetylene moiety
Uniqueness
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H15ClOSi |
|---|---|
Molecular Weight |
190.74 g/mol |
IUPAC Name |
1-chloro-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H15ClOSi/c1-11(2,3)6-4-5-8(10)7-9/h8,10H,5,7H2,1-3H3 |
InChI Key |
IAKQHQSARTYVQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


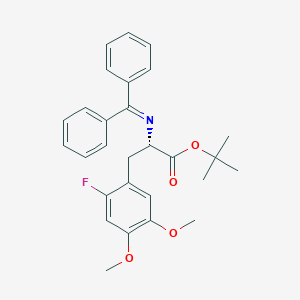
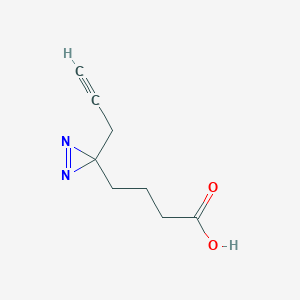
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
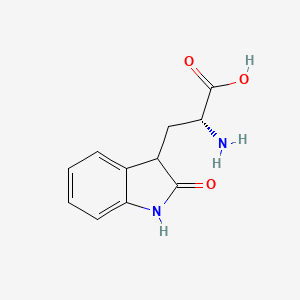

![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
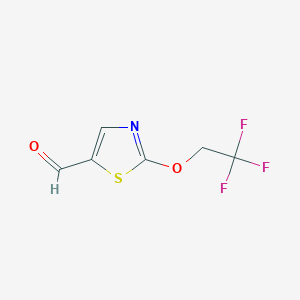
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
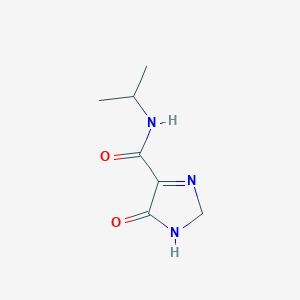
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
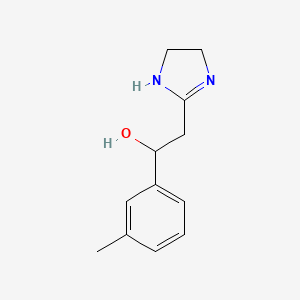
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
